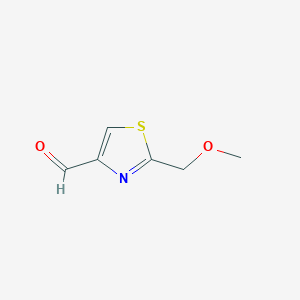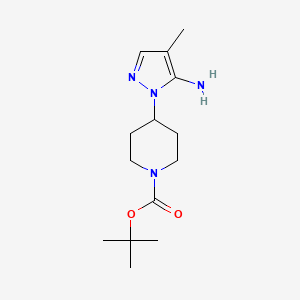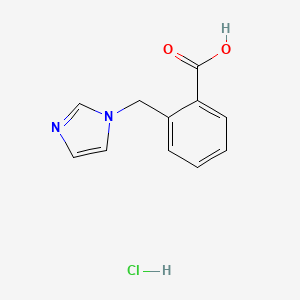
4-メチル-2-ピロリジン-2-イル-チアゾール二塩酸塩
説明
“4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride” is a chemical compound with the molecular formula C8H14Cl2N2S . It is used in proteomics research . The compound is part of the thiazole class of compounds, which are important heterocyclics exhibiting a wide range of biological activities .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .科学的研究の応用
プロテオミクス研究
“4-メチル-2-ピロリジン-2-イル-チアゾール二塩酸塩”は、プロテオミクス研究で使用されます . プロテオミクスは、タンパク質、その構造、および機能を研究する生物学の一分野です。 この化合物は、タンパク質相互作用、修飾、および局在化を研究するために使用できます .
抗酸化研究
“4-メチル-2-ピロリジン-2-イル-チアゾール二塩酸塩”を含むチアゾール誘導体は、抗酸化物質として作用することが判明しています . 抗酸化物質は、環境やその他のストレスへの反応として体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を防ぎ、または遅らせることができる物質です .
鎮痛研究
チアゾール誘導体は、鎮痛作用を持つことも判明しています . 鎮痛剤は、痛みを和らげるために使用される薬剤です。 鎮痛剤は、脳への痛みのシグナルを遮断したり、脳がシグナルを解釈する方法に干渉したりすることで作用します .
抗炎症研究
チアゾール誘導体は、抗炎症作用を持つことが判明しています . 抗炎症薬は、炎症と腫れを軽減します。 “4-メチル-2-ピロリジン-2-イル-チアゾール二塩酸塩”は、これらの特性により、新しい抗炎症薬の開発のための潜在的な候補になる可能性があります .
抗菌研究
チアゾール誘導体は、抗菌作用を持つことが判明しています . 抗菌剤は、微生物を殺したり、その増殖を阻止したりする薬剤です。 抗菌剤は、細菌、ウイルス、真菌、寄生虫感染症の治療に使用できます .
抗ウイルス研究
チアゾール誘導体は、抗ウイルス作用を持つことが判明しています . 抗ウイルス薬は、ウイルス感染症の治療のために特に使用される薬剤の一種です。 抗ウイルス薬は、ウイルスの発達を阻害することで作用します .
神経保護研究
チアゾール誘導体は、神経保護作用を持つことが判明しています . 神経保護薬は、脳の神経細胞の変性や損傷から保護する薬剤です。 これらの薬剤は、神経変性疾患の治療に使用されます .
抗腫瘍研究
チアゾール誘導体は、抗腫瘍作用を持つことが判明しています . 抗腫瘍薬は、腫瘍の発達を防ぎ、抑制したり、停止したりするために使用されます。 これは通常、アポトーシスを誘導し、成長を抑制したり、細胞分裂を阻害したりすることで達成されます .
作用機序
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a significant feature of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Thiazole derivatives, which include this compound, have been reported to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Thiazole derivatives, which include this compound, have been reported to exhibit diverse biological activities, suggesting that they may induce various molecular and cellular effects .
実験室実験の利点と制限
The use of 4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride in laboratory experiments has a number of advantages and limitations. One of the main advantages of using 4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride is that it is a relatively simple compound to synthesize and can be produced in a laboratory setting with minimal effort. Additionally, 4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride has been found to possess a variety of properties that make it a useful tool for scientists. However, there are also a number of limitations to the use of 4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride in laboratory experiments. For example, the exact mechanism of action of 4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride is not yet fully understood, which can make it difficult to predict the exact effects of the compound in a given experiment. Additionally, 4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride has been found to possess a variety of effects on the body, which can make it difficult to control the exact effects of the compound in a given experiment.
将来の方向性
There are a number of potential future directions for 4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride. For example, further research into the exact mechanism of action of 4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride could provide a better understanding of the compound and its effects on the body. Additionally, further research into the potential applications of 4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride in scientific research and laboratory experiments could lead to the development of new and improved methods for using the compound. Finally, further research into the potential therapeutic applications of 4-Methyl-2-pyrrolidin-2-yl-thiazole dihydrochloride could lead to the development of new and improved treatments for a variety of conditions.
特性
IUPAC Name |
4-methyl-2-pyrrolidin-2-yl-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S.2ClH/c1-6-5-11-8(10-6)7-3-2-4-9-7;;/h5,7,9H,2-4H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKUEOAYARXXKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanamine](/img/structure/B1390211.png)
![1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid](/img/structure/B1390213.png)


![1-[4-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1390219.png)



![[(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1390225.png)